PDE4 Binding-Selectivity Shift Driven by Unsubstituted Sulfonamide N–H
The closest functionally profiled analog, N-furan-2-ylmethyl-3,4-dimethoxy-N-propyl-benzenesulfonamide (CID 2822835), carries an N-propyl group replacing the acidic sulfonamide proton present in the target compound. This single substitution generates a 10-fold difference in affinity for the two PDE4 binding sites: the catalytic site IC₅₀ is 1,500 nM, whereas the rolipram binding site IC₅₀ is 15,000 nM [1]. The free N–H sulfonamide in CAS 185300-37-2 restores the hydrogen-bond donor capacity that is sterically and electronically blocked in the N-propyl derivative, directly altering the selectivity profile for PDE4 isoforms and downstream cAMP signalling pathways .
| Evidence Dimension | PDE4 catalytic vs. rolipram binding site selectivity ratio |
|---|---|
| Target Compound Data | Free N–H sulfonamide; no N-alkyl substituent; predicted to favor catalytic site binding via hydrogen bond donation (quantitative IC₅₀ data not yet published for this exact compound) |
| Comparator Or Baseline | N-furan-2-ylmethyl-3,4-dimethoxy-N-propyl-benzenesulfonamide (CID 2822835): PDE4 catalytic site IC₅₀ = 1,500 nM; rolipram binding site IC₅₀ = 15,000 nM; selectivity ratio = 10-fold |
| Quantified Difference | 10-fold selectivity difference between PDE4 binding sites observed in N-propyl comparator; the free N–H in the target compound is the structural determinant predicted to alter this ratio. |
| Conditions | In vitro binding activity measured towards catalytic site and rolipram binding site of phosphodiesterase 4 (BindingDB assay). |
Why This Matters
For researchers designing PDE4-directed probes or inhibitors, a 10-fold selectivity shift between catalytic and regulatory binding sites is functionally significant; the unsubstituted sulfonamide offers a structurally cleaner starting point for isozyme-selective optimization.
- [1] BindingDB. BDBM50071804 / CHEMBL314962: N-Furan-2-ylmethyl-3,4-dimethoxy-N-propyl-benzenesulfonamide. Affinity Data: IC50 = 1.50E+3 nM (PDE4 catalytic site), IC50 = 1.50E+4 nM (PDE4 rolipram binding site). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50071804 View Source
